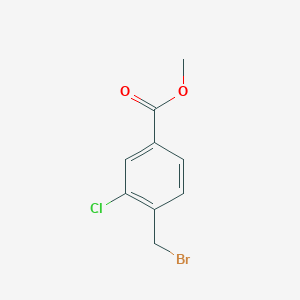

Methyl 4-(bromomethyl)-3-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCVWDSGCVDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621748 | |

| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-30-5 | |

| Record name | Benzoic acid, 4-(bromomethyl)-3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(bromomethyl)-3-chlorobenzoate: A Technical Guide for the Advanced Synthesis of Bioactive Molecules

CAS Number: 74733-30-5[1][2] Molecular Formula: C₉H₈BrClO₂ Molecular Weight: 263.52 g/mol [2]

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 4-(bromomethyl)-3-chlorobenzoate is a highly functionalized aromatic building block of significant strategic value to researchers in drug discovery and process chemistry. Its utility is defined by the precisely arranged substituents on the benzene ring: a methyl ester, a chlorine atom, and, most critically, a reactive bromomethyl group. This configuration makes it an exceptional electrophilic intermediate for introducing a substituted benzyl moiety into complex molecular architectures.

While broadly applicable in organic synthesis, this guide will focus on its pivotal role in the construction of diarylmethane pharmacophores, a core structural motif in many modern therapeutics. Specifically, we will explore its application as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a blockbuster class of drugs for the management of type 2 diabetes. This guide provides an in-depth look at its synthesis, reactivity, and practical application, grounded in the principles of mechanistic organic chemistry and process development.

Physicochemical Properties and Characterization

Ensuring the identity and purity of this compound is paramount before its use in multi-step syntheses. The compound is typically a white to off-white solid. Below is a summary of its key physical properties and the analytical techniques required for its definitive characterization.

| Property | Value / Description | Source |

| CAS Number | 74733-30-5 | [1][2] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 65 °C | [3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CBr)Cl | N/A |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and integration of aromatic protons, the key benzylic methylene protons (-CH₂Br), and the methyl ester protons (-OCH₃). ¹³C NMR will show the distinct carbon signals for the carbonyl, aromatic, methylene, and methyl groups.

-

Mass Spectrometry (MS) : MS confirms the molecular weight. A crucial diagnostic feature is the isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which gives a characteristic and easily identifiable cluster of peaks.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands, most notably a strong C=O stretch from the ester group (typically ~1720 cm⁻¹), as well as signals corresponding to aromatic C-H and C-C bonds, and the C-Br and C-Cl stretches.

Caption: Structure of this compound.

Synthesis Protocol: Selective Benzylic Bromination

The most efficient and widely adopted method for preparing this compound is through the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 3-chloro-4-methylbenzoate.

Rationale of Experimental Design

The choice of reagents for this transformation is dictated by the need for high regioselectivity. Direct bromination with elemental bromine (Br₂) can lead to unwanted aromatic ring bromination.

-

N-Bromosuccinimide (NBS) : NBS is the premier reagent for selective benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors the free-radical pathway over electrophilic aromatic substitution.

-

Radical Initiator (AIBN) : Azobisisobutyronitrile (AIBN) is a common choice for a radical initiator. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction.

-

Solvent : An inert, non-polar solvent like carbon tetrachloride (historically) or, more preferably due to safety concerns, chlorobenzene or ethyl acetate is used to dissolve the reactants without interfering in the radical mechanism.[4]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-chloro-4-methylbenzoate (1.0 eq) and chlorobenzene (5-10 volumes).

-

Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) and AIBN (0.02 - 0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to approximately 80 °C. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.

Core Reactivity and Application in Drug Discovery

The synthetic power of this compound lies in the reactivity of the C-Br bond. The benzylic carbon is highly electrophilic and is an excellent substrate for nucleophilic substitution reactions, proceeding primarily through an Sₙ2 mechanism.

Caption: The Sₙ2 mechanism typical for this reagent.

This reactivity makes it an ideal building block for coupling with a wide variety of nucleophiles (e.g., phenols, amines, thiols, and carbanions), enabling the rapid construction of complex molecular scaffolds.

Case Study: Synthesis of SGLT2 Inhibitors (e.g., Empagliflozin)

A prominent application of this structural motif is in the synthesis of SGLT2 inhibitors like Empagliflozin. A key structural feature of these drugs is the C-aryl glucoside, which is connected to a substituted diarylmethane moiety. The central challenge in their synthesis is the formation of the C-C bond coupling the glucoside to the second aromatic ring.

While specific patented routes may vary, a common strategy involves the alkylation of a pre-formed C-aryl glucoside nucleophile with a benzylic electrophile like this compound or a close structural analog.

The Logic of the Coupling Strategy:

-

A C-aryl glucoside precursor is synthesized. This molecule contains the glucose ring directly attached to one of the phenyl rings.

-

This precursor is then deprotonated, often via lithiation (e.g., using n-BuLi), to generate a potent carbanion nucleophile.

-

This nucleophile then attacks the electrophilic benzylic carbon of a compound like this compound.

-

This Sₙ2 reaction displaces the bromide and forges the key C-C bond, creating the complete diarylmethane core of the SGLT2 inhibitor.

Caption: Conceptual workflow for diarylmethane core synthesis.

This approach is powerful because it allows for the late-stage convergence of two complex fragments, a hallmark of efficient modern organic synthesis. The specific substitution pattern on the this compound is chosen to directly map onto the required functionality of the final drug target.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a full-face shield.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation at all times. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is refrigerated (2-8°C) to minimize degradation.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a precisely designed tool for advanced organic synthesis. Its value is derived from its predictable and potent reactivity as a benzylic electrophile, enabling the efficient construction of complex molecular architectures like the diarylmethane core of SGLT2 inhibitors. A thorough understanding of its synthesis, characterization, reactivity, and handling is essential for any researcher aiming to leverage its capabilities in the development of next-generation pharmaceuticals.

References

- 1. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-chlorobenzoate: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction

Methyl 4-(bromomethyl)-3-chlorobenzoate is a halogenated aromatic ester of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester on a substituted benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, applications, and safety considerations, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 74733-30-5, possesses a well-defined chemical structure that dictates its reactivity and utility.[1][2] The molecule consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 3, and a bromomethyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrClO₂ | [3] |

| Molecular Weight | 263.52 g/mol | [3] |

| CAS Number | 74733-30-5 | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥95% | [3] |

The presence of the electron-withdrawing chlorine atom and methyl ester group influences the reactivity of the aromatic ring and the benzylic bromide. The bromomethyl group is a particularly reactive site, readily undergoing nucleophilic substitution reactions, which is a cornerstone of its application in organic synthesis.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of the corresponding methyl group on the benzene ring of a precursor molecule. A common and effective method utilizes methyl 4-methyl-3-chlorobenzoate as the starting material.

Mechanistic Insight: Radical Bromination

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the cornerstone of this transformation.[5] The reaction proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from the benzylic methyl group of the substrate. This forms a resonance-stabilized benzylic radical, which then reacts with a bromine source to yield the desired bromomethyl product and propagate the radical chain. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competing electrophilic aromatic bromination.[6]

Diagram 2: Synthesis of this compound

Caption: General workflow for the synthesis.

Experimental Protocol: Synthesis via Radical Bromination

The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds.[7]

Materials:

-

Methyl 4-methyl-3-chlorobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methyl-3-chlorobenzoate in carbon tetrachloride.

-

Add N-bromosuccinimide (typically 1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (around 80°C for CCl₄) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected NMR spectrum would show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons.[8][9][10]

Applications in Drug Development and Agrochemicals

The utility of this compound lies in its role as a key intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Synthesis

The reactive bromomethyl group serves as a handle for introducing the substituted benzyl moiety into larger molecular scaffolds, a common strategy in the design of novel therapeutic agents. While specific drug syntheses starting from this exact intermediate are proprietary, analogous compounds are crucial in the synthesis of various pharmaceuticals. For instance, similar bromomethylbenzoate derivatives are used in the synthesis of tyrosine kinase inhibitors for cancer therapy and other complex heterocyclic compounds with potential therapeutic applications.[4][11]

Agrochemical Development

In the agrochemical sector, this intermediate is employed in the synthesis of novel pesticides and herbicides. The introduction of the substituted benzyl group can modulate the biological activity and physicochemical properties of the final agrochemical product, leading to enhanced efficacy and improved environmental profiles.

Diagram 3: Application Workflow

Caption: Role as a key synthetic intermediate.

Characterization Techniques

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the singlet for the bromomethyl protons (typically around 4.5 ppm), and the singlet for the methyl ester protons (around 3.9 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-Cl, and C-Br bonds, as well as aromatic C-H stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature for the presence of these halogens.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat when handling this compound.

-

Handling and Storage: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. The synthetic protocols and analytical methods described in this guide provide a solid foundation for scientists and professionals working with this important chemical building block.

References

- 1. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-chlorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 4-(bromomethyl)-3-chlorobenzoate is a key bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring an electrophilic benzylic bromide and a modifiable ester group, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed and validated protocol for its synthesis and purification, comprehensive analytical characterization methodologies, and insights into its application in the development of therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂. A thorough understanding of its fundamental properties is crucial for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 263.51 g/mol | [] |

| CAS Number | 74733-30-5 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 57-61 °C | |

| Boiling Point | ~130-135 °C at 2 mmHg | [3] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and esters (e.g., ethyl acetate). Low solubility in water. | |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Inert atmosphere is recommended for long-term storage. | [4][5] |

Synthesis of this compound: A Validated Experimental Protocol

The most reliable and scalable synthesis of this compound is achieved through the free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-chloro-4-methylbenzoate. This method offers high regioselectivity for the benzylic position.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 3-chloro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile (10-15 volumes).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification:

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7][8]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.[7]

Causality Behind Experimental Choices

-

Solvent: Carbon tetrachloride and acetonitrile are excellent solvents for this reaction due to their inertness under free-radical conditions and their ability to dissolve the reactants.

-

Brominating Agent: NBS is the preferred brominating agent over molecular bromine as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.

-

Initiator: AIBN is a common choice for a radical initiator as its decomposition into radicals occurs at a predictable rate at the reaction temperature.

-

Purification: Recrystallization is an effective method for purifying the solid product, as the desired compound and impurities will have different solubilities in the chosen solvent system.[9][10]

Comprehensive Analytical Characterization

A battery of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The benzylic -CH₂Br protons will appear as a singlet at approximately 4.5-4.7 ppm. The aromatic protons will exhibit a complex splitting pattern due to the substitution pattern. The methyl ester protons will be a singlet at around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (125-140 ppm), the methyl ester carbon (around 52 ppm), and the benzylic carbon attached to bromine (around 32 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule:[13][14]

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its benzylic bromide. This group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

Caption: General Sₙ2 nucleophilic substitution reaction.

The benzylic bromide can be displaced by various nucleophiles, including:

-

Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. This is a common strategy for introducing the substituted benzyl moiety into bioactive molecules.[15][16]

-

Alcohols and Phenols: Alkylation of alcohols and phenols results in the formation of ethers.

-

Thiols: Reaction with thiols yields thioethers.

-

Carboxylates: Formation of ester linkages through reaction with carboxylate salts.

Role in Drug Discovery

This compound and its analogs are valuable intermediates in the synthesis of various pharmaceutical agents. For instance, similar building blocks are utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[17] The ability to readily introduce a substituted benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, labeled container.[19]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. A comprehensive understanding of its properties, a reliable synthetic protocol, and thorough analytical characterization are essential for its effective utilization. The methodologies and insights provided in this guide are intended to empower researchers to confidently and safely incorporate this important intermediate into their synthetic strategies, ultimately accelerating the development of new therapeutic agents.

References

- 2. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 12. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 14. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. innospk.com [innospk.com]

- 18. fishersci.com [fishersci.com]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Spectral data for Methyl 4-(bromomethyl)-3-chlorobenzoate (NMR, HPLC, LC-MS)

An In-Depth Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-chlorobenzoate

Foreword: The Imperative of Analytical Rigor in Chemical Synthesis

In the landscape of pharmaceutical and agrochemical research, the journey from a synthetic route to a viable active ingredient is paved with data. Intermediates such as this compound (CAS No. 74733-30-5) are the foundational building blocks upon which complex molecular architectures are constructed. The structural integrity and purity of these intermediates are not merely a matter of academic interest; they are critical determinants of reaction yield, downstream product purity, and, ultimately, the safety and efficacy of the final product.

This guide provides a comprehensive framework for the analytical characterization of this compound. We will move beyond the mere presentation of data, delving into the causality behind the analytical choices and the interpretation of the spectral results. The methodologies described herein are designed as self-validating systems, adhering to the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of analytical data.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise and accurate molecular characterization to drive their research forward.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, creating a resonance signal.[6] The precise frequency of this resonance, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecule's atomic connectivity.[7]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides the most direct insight into the hydrogen framework of a molecule. For this compound, we can predict the signals based on its distinct proton environments.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 1 | ~ 8.05 | d | 1H | Ar-H (H-2) | Deshielded by the adjacent electron-withdrawing ester group and the ortho-chlorine. Expected to be a doublet due to coupling with H-6. |

| 2 | ~ 7.85 | dd | 1H | Ar-H (H-6) | Influenced by the ester group and the adjacent bromomethyl group. Expected to be a doublet of doublets due to coupling with H-2 and H-5. |

| 3 | ~ 7.50 | d | 1H | Ar-H (H-5) | Coupled to the adjacent H-6, resulting in a doublet. |

| 4 | ~ 4.55 | s | 2H | -CH₂Br | Protons on the carbon attached to bromine are significantly deshielded. Expected to be a singlet as there are no adjacent protons. |

| 5 | ~ 3.95 | s | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a singlet. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

-

Frequency: A higher field strength (e.g., 500 MHz) is chosen to increase signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and providing a clearer spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.[7]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165.5 | C =O | Carbonyl carbon of the ester group, highly deshielded. |

| ~ 142.0 | Ar-C -CH₂Br (C-4) | Aromatic carbon bearing the bromomethyl group. |

| ~ 135.0 | Ar-C -Cl (C-3) | Aromatic carbon attached to chlorine, deshielded by the halogen's inductive effect. |

| ~ 132.5 | Ar-C -CO₂CH₃ (C-1) | Quaternary aromatic carbon attached to the ester group. |

| ~ 131.0 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~ 130.0 | Ar-C H (C-2) | Aromatic methine carbon. |

| ~ 128.5 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~ 52.5 | -OC H₃ | Methyl carbon of the ester. |

| ~ 31.0 | -C H₂Br | Carbon of the bromomethyl group, shielded relative to aromatic carbons but deshielded by bromine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used if needed to reduce acquisition time.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ solvent peak (~77.16 ppm) can be used for chemical shift calibration if TMS is not observed clearly.

Caption: Standard workflow for NMR sample analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[8] For intermediates like this compound, its primary role is to determine purity by separating the main compound from any starting materials, by-products, or degradation products.[9] A reversed-phase method is the logical choice, as the non-polar stationary phase (like C18) effectively retains the moderately polar aromatic analyte, while a polar mobile phase elutes it.[10][11]

Methodology Rationale:

-

Column: A C18 column is robust and provides excellent retention for aromatic compounds.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) allows for the efficient elution of the target compound while also separating impurities with different polarities. A mild acid (e.g., formic acid) is often added to sharpen peaks by ensuring acidic/basic functional groups are in a single protonation state.

-

Detection: The aromatic ring of the analyte contains a chromophore that absorbs UV light, making a UV-Vis detector (specifically around 254 nm) a simple and effective means of detection.

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.

-

Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in acetonitrile. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30 °C

-

Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Inject a blank (mobile phase), followed by the reference standard, and then the sample.

-

Data Processing: Integrate the peaks in the chromatograms. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected HPLC Results

| Parameter | Expected Value | Purpose |

|---|---|---|

| Retention Time (t R) | ~ 7-9 min (Gradient Dependent) | Identity confirmation against a reference standard. |

| Purity | > 98% (typical for R&D) | Quantifies the amount of the target analyte. |

| Peak Tailing Factor | 0.9 - 1.2 | Assesses the quality of the chromatographic peak shape. |

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(bromomethyl)-3-chlorobenzoate, a seemingly unassuming aromatic ester, represents a pivotal intermediate for the discerning chemist. Its unique arrangement of a reactive benzylic bromide, an electron-withdrawing chloro group, and a methyl ester on a benzene ring provides a versatile platform for a multitude of synthetic transformations. This guide, intended for the practicing researcher and drug development professional, aims to provide a comprehensive technical overview of the primary uses of this compound, grounded in the principles of chemical reactivity and supported by practical insights into its application. We will delve into its synthesis, explore its reactivity profile, and illuminate its role as a key intermediate in the synthesis of valuable target molecules.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 74733-30-5) is a disubstituted aromatic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.51 g/mol .[] The strategic placement of its functional groups dictates its chemical behavior and utility.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | [] |

| Molecular Weight | 263.51 g/mol | [] |

| Appearance | White to off-white crystalline powder | |

| Storage | Inert atmosphere, 2-8°C | [2] |

The key to its utility lies in the bromomethyl group , which serves as a potent electrophilic site susceptible to nucleophilic attack. The presence of the chloro substituent and the methyl ester group, both being electron-withdrawing, further activates the benzene ring towards certain reactions and provides handles for subsequent synthetic modifications.

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound involves the radical bromination of its precursor, methyl 3-chloro-4-methylbenzoate. This reaction is a classic example of benzylic halogenation.

A general protocol for this transformation would involve the following steps:

-

Dissolution: The starting material, methyl 3-chloro-4-methylbenzoate, is dissolved in a suitable inert solvent, such as carbon tetrachloride or cyclohexane.

-

Initiation: A radical initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is introduced as the brominating agent. NBS is favored over elemental bromine for its ability to provide a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition.

-

Reaction Conditions: The reaction mixture is heated to reflux and often irradiated with a UV lamp to facilitate the homolytic cleavage of the radical initiator and promote the radical chain reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield pure this compound.

This synthetic approach is analogous to the well-documented synthesis of similar bromomethylated benzoic acid esters.[3][4]

Caption: Proposed synthesis of this compound.

Core Reactivity and Primary Applications

The primary utility of this compound stems from the high reactivity of the benzylic bromide. This functional group makes it an excellent electrophile for a variety of nucleophiles, enabling the construction of more complex molecules. The chloro substituent and the methyl ester offer opportunities for further diversification.

Nucleophilic Substitution Reactions

The cornerstone of this reagent's application is the S_N2 reaction at the benzylic carbon. The bromide is an excellent leaving group, and the benzylic position is activated towards nucleophilic attack.

Caption: General nucleophilic substitution at the benzylic position.

3.1.1. O-Alkylation: Phenols and alcohols can be readily alkylated using this compound in the presence of a mild base such as potassium carbonate or cesium carbonate. This reaction is fundamental for the synthesis of aryl and alkyl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Experimental Protocol: General O-Alkylation of a Phenol

-

To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

3.1.2. N-Alkylation: Primary and secondary amines are excellent nucleophiles for the displacement of the benzylic bromide. This reaction is a cornerstone in the synthesis of many nitrogen-containing bioactive molecules. The choice of base and solvent is crucial to avoid over-alkylation and other side reactions.

3.1.3. S-Alkylation: Thiols are highly nucleophilic and react readily with this compound to form thioethers. This transformation is valuable for introducing sulfur-containing functionalities into target molecules.

3.1.4. C-Alkylation: Carbanions, such as those derived from malonic esters or β-ketoesters, can also be alkylated, allowing for the formation of new carbon-carbon bonds and the extension of carbon chains.

Intermediate in Multi-step Syntheses

While specific, publicly documented examples of the synthesis of marketed drugs using this exact isomer are scarce, its structural motifs are present in various classes of bioactive molecules. Its role is typically that of a versatile building block, allowing for the introduction of the 3-chloro-4-(methoxycarbonyl)benzyl moiety. The chloro and ester functionalities can be further manipulated in subsequent synthetic steps, for instance, through cross-coupling reactions at the chloro position or hydrolysis of the ester to the corresponding carboxylic acid, which can then be used for amide bond formation.

Safety and Handling

As a reactive benzylic bromide, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation.[2]

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

-OCH₃ (s, ~3.9 ppm): A singlet for the methyl ester protons.

-

-CH₂Br (s, ~4.5 ppm): A singlet for the benzylic protons.

-

Aromatic protons (m, ~7.5-8.0 ppm): A complex multiplet pattern corresponding to the three protons on the aromatic ring.

¹³C NMR (predicted):

-

-OCH₃ (~52 ppm)

-

-CH₂Br (~32 ppm)

-

Aromatic carbons (~128-140 ppm)

-

C=O (ester) (~165 ppm)

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its capacity as an electrophile in nucleophilic substitution reactions, enabling the straightforward introduction of a substituted benzyl moiety. While detailed, specific applications in the synthesis of blockbuster drugs are not prominently featured in the public domain, its structural features make it an ideal candidate for the synthesis of a wide array of target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with careful handling, allows the synthetic chemist to effectively leverage this building block in the design and execution of complex synthetic strategies.

References

Ensuring the Integrity of Methyl 4-(bromomethyl)-3-chlorobenzoate: A Guide to Optimal Storage and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Purity for a Versatile Reagent

Methyl 4-(bromomethyl)-3-chlorobenzoate (CAS No. 74733-30-5) is a pivotal bifunctional building block in modern synthetic chemistry.[1] Its utility in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals, is well-established.[2][3] The compound's value is intrinsically linked to its two reactive centers: the electrophilic benzylic bromide and the ester functionality. However, the very features that make this molecule a potent synthetic intermediate also render it susceptible to degradation if not stored and handled with the requisite scientific rigor.

This guide provides a comprehensive framework for the proper storage of this compound. Moving beyond mere procedural lists, we will delve into the underlying chemical principles that dictate the recommended conditions. By understanding the causality behind these protocols, researchers can ensure the long-term stability, purity, and reactivity of this critical reagent, thereby safeguarding the integrity of their synthetic outcomes.

Chemical Profile and Inherent Instabilities

The structure of this compound is key to its reactivity. The benzylic bromide is the primary site of vulnerability. The stability of the benzyl carbocation and benzylic radical intermediates makes the benzylic position exceptionally reactive compared to simple alkyl halides.[4][5] This heightened reactivity is the root cause of its potential degradation.

Degradation Pathways:

-

Hydrolysis: The most common degradation pathway is nucleophilic substitution by water (hydrolysis). The benzylic carbon is highly electrophilic and susceptible to attack by water, a ubiquitous nucleophile, leading to the formation of the corresponding benzyl alcohol impurity, 4-(hydroxymethyl)-3-chlorobenzoic acid methyl ester, and hydrobromic acid (HBr). The rate of this hydrolysis can be accelerated at higher temperatures.[6]

-

Light-Induced Radical Decomposition: Benzylic bromides can undergo homolytic cleavage of the C-Br bond when exposed to light, particularly UV radiation, to form a resonance-stabilized benzylic radical.[7][8] This can initiate a cascade of radical side reactions, leading to dimerization, oligomerization, or other undesirable byproducts, ultimately reducing the purity and efficacy of the reagent.

Core Storage Principles and Recommendations

Based on the compound's chemical nature and supplier recommendations, a multi-faceted approach to storage is essential. The core principles are low temperature, exclusion of moisture, and protection from light.

Temperature Control

To mitigate thermal degradation and slow the kinetics of potential decomposition reactions like hydrolysis, this compound should be stored under refrigerated conditions.

-

Recommendation: Store in a temperature-controlled environment at 2-8°C .[9][10][11]

-

Causality: Low temperatures significantly reduce the rate of chemical reactions, including the hydrolysis of the benzylic bromide.[6] This is the most critical factor in preserving the compound's long-term integrity. Avoid freezing, as this could potentially cause phase separation or introduce moisture condensation issues upon temperature cycling.[12]

Atmospheric Control: The Mandate for an Inert Environment

Given the compound's high susceptibility to hydrolysis, exposure to atmospheric moisture must be rigorously prevented.

-

Recommendation: Store under a dry, inert atmosphere, such as nitrogen or argon.[10][11]

-

Causality: Water-sensitive chemicals react with moisture in the air, leading to degradation.[13][14] An inert atmosphere displaces moist air from the container, preventing the primary degradation pathway of hydrolysis. This is particularly crucial after the container's seal has been broken for the first time. Techniques like using Sure/Seal™ bottles or blanketing the headspace with inert gas after each use are best practices.[15]

Light Exclusion

To prevent photochemical degradation, the compound must be shielded from light.

-

Recommendation: Store in an amber or opaque container to block UV and visible light.[16][17] If the primary container is clear, it should be placed inside a light-blocking secondary container or wrapped in aluminum foil.[12][18]

-

Causality: The energy from light can initiate radical chain reactions by causing the homolytic cleavage of the weak benzylic C-Br bond.[7] Protecting the compound from light prevents the formation of these radical intermediates and subsequent side reactions, thus preserving its structure and purity.

Container Selection and Integrity

The choice of container is vital for ensuring a proper seal and preventing contamination.

-

Recommendation: Use containers made of compatible materials, such as amber glass, with a tight-fitting, corrosion-resistant cap (e.g., with a PTFE liner).[14] Ensure the container is tightly sealed to prevent the ingress of moisture and air.

-

Causality: The compound and its potential degradation product, HBr, are corrosive. Incompatible container materials could degrade and contaminate the reagent. A secure seal is the first line of defense against the external atmosphere.

Data Presentation: Summary of Storage Parameters

| Parameter | Recommended Condition | Scientific Rationale & Justification | Potential Consequence of Deviation |

| Temperature | 2-8°C | Slows the rate of all potential degradation reactions, primarily hydrolysis.[6][9][10] | Increased rate of decomposition, leading to reduced purity. |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[10][11][13] | Formation of 4-(hydroxymethyl)-3-chlorobenzoic acid methyl ester impurity. |

| Light | Store in the dark (Amber/Opaque Vial) | Prevents light-induced radical decomposition.[7][16] | Formation of radical-derived impurities and potential oligomerization. |

| Container | Tightly sealed, amber glass bottle with PTFE-lined cap | Ensures chemical compatibility, prevents leaks, and excludes moisture, air, and light.[14] | Contamination, degradation, and loss of reagent. |

Experimental Protocol: Standard Operating Procedure for Storage and Handling

This protocol is designed as a self-validating system to ensure the integrity of this compound from receipt to use.

5.1. Receiving and Initial Inspection

-

Upon receipt, immediately transfer the package to a laboratory environment.

-

Visually inspect the packaging for any signs of damage or leakage.

-

Verify that the container is sealed and properly labeled.

-

Note the manufacturer's recommended storage conditions on the label and compare them with this guide. Record the date of receipt on the bottle.

5.2. Initial Storage

-

Without delay, place the unopened container in a designated, labeled area within a refrigerator maintained at 2-8°C.[9][10]

-

Ensure the storage location is dark.

5.3. Dispensing the Reagent (Aseptic, Anhydrous Technique)

-

Allow the container to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold chemical.[6]

-

If possible, perform all manipulations in a glove box or glove bag under an inert atmosphere.[15]

-

If a glove box is unavailable, work quickly in a well-ventilated fume hood.[13]

-

Briefly open the container, remove the desired amount of material, and immediately reseal the bottle tightly.

-

Purge the headspace of the container with a gentle stream of dry nitrogen or argon before final sealing.

-

Parafilm the cap-bottle interface for an extra layer of protection during long-term storage.[12]

5.4. Long-Term Storage

-

Immediately return the sealed container to the 2-8°C, dark storage location.

-

Periodically inspect the container for any signs of degradation, such as discoloration, pressure buildup, or crystallization.

-

For quality control in critical applications, it is advisable to re-analyze the purity of the reagent (e.g., by NMR or HPLC) if it has been stored for an extended period or if the container has been opened multiple times.

Visualization: Logical Workflow for Storage Management

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

Caption: Decision workflow for handling this compound.

Conclusion: A Foundation for Reliable Synthesis

The chemical integrity of a starting material is the bedrock of successful and reproducible synthesis. For a reactive intermediate like this compound, adherence to stringent storage protocols is not merely a recommendation but a necessity. By implementing a storage strategy founded on the principles of low temperature, and the exclusion of moisture and light, researchers can preserve the compound's purity and reactivity. This disciplined approach minimizes the introduction of impurities that can complicate reactions, reduce yields, and compromise the quality of the final product, ultimately enabling more reliable and authoritative scientific outcomes.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. physicsforums.com [physicsforums.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. This compound – Biotuva Life Sciences [biotuva.com]

- 10. achmem.com [achmem.com]

- 11. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 12. How To [chem.rochester.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. alltracon.com [alltracon.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 17. rawsource.com [rawsource.com]

- 18. camlab.co.uk [camlab.co.uk]

An In-depth Technical Guide to the Core Chemical Characteristics of Methyl 4-(bromomethyl)-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Reagent

Methyl 4-(bromomethyl)-3-chlorobenzoate is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its strategic value lies in the orthogonal reactivity of its constituent functional groups: a reactive benzylic bromide and a less reactive methyl ester. The presence of a chlorine atom on the benzene ring further modulates the electronic properties of the molecule and offers an additional site for more advanced synthetic transformations.

This guide, intended for laboratory scientists and drug development professionals, provides a comprehensive overview of the core chemical characteristics of this compound. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the mechanistic principles that underpin its utility as a versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While comprehensive, experimentally verified spectral data for this compound is not widely available in public-access databases, we can delineate its key physicochemical properties and predict its spectral characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74733-30-5 | [][2][3] |

| Molecular Formula | C₉H₈BrClO₂ | [][2][4] |

| Molecular Weight | 263.51 g/mol | [] |

| IUPAC Name | This compound | [] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CBr)Cl | [] |

| InChI Key | XTZCVWDSGCVDFI-UHFFFAOYSA-N | [] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the range of 4.5-4.8 ppm. The methyl ester protons (OCH₃) would appear as a singlet around 3.9 ppm. The aromatic protons would present as a complex multiplet pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR would display a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The methyl ester carbonyl carbon is expected in the 165-167 ppm region, and the methyl carbon of the ester at approximately 52 ppm. Aromatic carbons would appear in the typical 125-140 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch (C=O) from the ester at approximately 1720-1730 cm⁻¹, C-O stretching bands, and aromatic C-H and C=C stretching frequencies. The C-Br stretch would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of this compound is the radical bromination of the corresponding methyl-substituted precursor, methyl 3-chloro-4-methylbenzoate. This reaction, often a variant of the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The causality behind this experimental choice lies in the stability of the benzylic radical intermediate. The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, which directs the bromination to this specific position.

Experimental Protocol: Representative Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.

Materials:

-

Methyl 3-chloro-4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-chloro-4-methylbenzoate (1.0 eq.).

-

Add the solvent (e.g., CCl₄) to dissolve the starting material.

-

Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material. The reaction can be initiated with a high-intensity lamp if desired.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization (e.g., from hexanes or an ethanol/water mixture) to yield this compound as a solid.

Core Reactivity: The Benzylic Bromide as an Electrophilic Handle

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The C-Br bond is polarized, rendering the carbon atom electrophilic, and the bromide ion is an excellent leaving group. This benzylic position is activated towards both Sₙ1 and Sₙ2 reaction pathways.

-

Sₙ2 Pathway: With strong, unhindered nucleophiles, the reaction typically proceeds via a concerted Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single step.

-

Sₙ1 Pathway: In the presence of polar, protic solvents and weaker nucleophiles, an Sₙ1 mechanism can be operative. The departure of the bromide ion is the rate-determining step, leading to the formation of a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.

References

Introduction to Methyl 4-(bromomethyl)-3-chlorobenzoate as a chemical intermediate

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-chlorobenzoate: Synthesis, Reactivity, and Applications

Introduction: Identifying a Key Pharmaceutical Building Block

This compound (CAS No. 74733-30-5) is a substituted aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[][2] Its structure, featuring a reactive bromomethyl group, a chlorine substituent, and a methyl ester on a benzene ring, provides a unique combination of functionalities. This guide, intended for researchers and drug development professionals, offers a detailed exploration of its synthesis, chemical behavior, and strategic applications, grounding technical protocols in mechanistic causality.

The strategic placement of the halogen atoms and the ester group influences the molecule's reactivity, making it a versatile building block.[3] The bromomethyl group, in particular, serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions, which is the cornerstone of its utility in constructing more complex molecular scaffolds.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 74733-30-5 | [][4] |

| Molecular Formula | C₉H₈BrClO₂ | [] |

| Molecular Weight | 263.51 g/mol | [][5] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 65 °C | [5] |

| Boiling Point | 324.9±32.0 °C (Predicted) | [5] |

| Density | 1.561±0.06 g/cm³ (Predicted) | [5] |

| IUPAC Name | This compound | [] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CBr)Cl | [] |

| InChI Key | XTZCVWDSGCVDFI-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the selective free-radical bromination of its precursor, Methyl 3-chloro-4-methylbenzoate.[6] This reaction specifically targets the benzylic protons of the methyl group, leaving the aromatic ring and the ester functionality intact.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over electrophilic aromatic addition. This selectivity is key to avoiding unwanted side reactions on the electron-rich benzene ring.

-

Radical Initiator (AIBN or UV Light): The reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) or UV light serves as the initiator, homolytically cleaving to produce radicals that abstract a hydrogen atom from NBS, thereby propagating the chain reaction by generating the bromine radical (Br•).[7]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride or chlorobenzene is typically used to dissolve the reactants without participating in the reaction.[7]

Caption: High-level workflow for the synthesis of the target intermediate.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating by including in-process checks and clear purification steps.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-chloro-4-methylbenzoate (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 eq).[2]

-

Initiation and Reaction: Heat the mixture to reflux (approximately 80 °C) or illuminate with a UV lamp.[7] The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material. The reaction is typically complete within several hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[7]

-

Wash the filtrate with water to remove any remaining succinimide and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Final Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate, to yield the final product as a crystalline solid.[7]

Chemical Reactivity and Applications

The synthetic value of this compound lies almost entirely in the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making the molecule a superb alkylating agent in the presence of nucleophiles.

Caption: General nucleophilic substitution pathway for the intermediate.

This reactivity is harnessed in multi-step syntheses in several key areas:

-

Pharmaceutical Synthesis: It is a crucial intermediate for creating active pharmaceutical ingredients (APIs). Its structure can be incorporated into drug candidates to act as a linker or part of the core scaffold. For example, it is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are being investigated as histone deacetylase (HDAC) inhibitors.[8]

-

Agrochemical Development: In the agrochemical industry, this intermediate is used to synthesize novel pesticides and herbicides.

-

Organic Synthesis Building Block: Beyond specific industries, it is a versatile tool for academic and industrial researchers to build diverse and complex molecular architectures.[2]

Analytical Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. Expected signals include a characteristic singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm, a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and distinct signals in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the substituted ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (263.51 g/mol ) and isotopic distribution pattern characteristic of a compound containing both bromine and chlorine.[]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A well-developed HPLC method can separate the main compound from starting materials, byproducts, and other impurities, allowing for accurate quantification.

-

Melting Point Analysis: A sharp melting point range (e.g., 65 °C) is indicative of high purity.[5]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is harmful if swallowed or inhaled (H302, H332) and causes severe skin burns and eye damage (H314).[9] It also causes skin and eye irritation (H315, H319).[9]

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12] An inert atmosphere is recommended for long-term storage.[9]

Conclusion

This compound is more than just a chemical; it is a precisely designed tool for molecular construction. Its value is derived from the reliable and selective reactivity of its benzylic bromide, which is introduced through a well-understood free-radical bromination process. For drug development professionals and synthetic chemists, a thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the creation of novel, high-value molecules.

References

- 2. Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6 [smolecule.com]

- 3. Buy Methyl 4-bromo-3-(chloromethyl)benzoate [smolecule.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 74733-30-5 [m.chemicalbook.com]

- 6. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

- 9. achmem.com [achmem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Methyl 4-(bromomethyl)-3-chlorobenzoate from 4-bromo-3-chlorobenzoic acid

An Application Note and Protocol for the Synthesis of Methyl 4-(bromomethyl)-3-chlorobenzoate

Introduction: The Strategic Importance of a Versatile Building Block